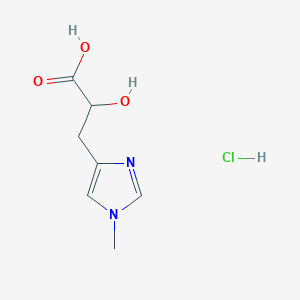

2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole has been synthesized by various methods. One of the common methods involves the reaction of glyoxal and ammonia . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of everyday applications .Applications De Recherche Scientifique

Pharmaceutical Development

Imidazole derivatives, like the compound , are integral to the development of new pharmaceuticals due to their biological activity . They often serve as building blocks for drugs that target a wide range of diseases, including antifungals, antivirals, and chemotherapeutics. The specific structure of 2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride could be pivotal in creating novel medications with improved efficacy and reduced side effects.

Agrochemical Research

Imidazoles also play a significant role in agrochemical research . They are used to synthesize compounds that can act as pesticides or herbicides, offering protection against various plant pathogens and pests. The research into these applications is crucial for improving crop yields and ensuring food security.

Solar Cell Technology

The compound’s potential in solar cell technology is linked to its role in the synthesis of dyes and pigments . These dyes can be used in dye-sensitized solar cells (DSSCs), which are a cost-effective alternative to traditional silicon-based solar cells. The imidazole ring’s ability to donate electrons makes it a valuable component in these dyes.

Optical Applications

In the field of optics, imidazole derivatives are investigated for their use in creating organic light-emitting diodes (OLEDs) and other display technologies . Their electronic properties can be harnessed to produce materials that emit light in response to an electric current, which is essential for high-definition screens.

Functional Materials

The versatility of imidazoles extends to the development of functional materials . These materials have applications in various industries, including electronics, where they can be used to create conductive polymers, or in biotechnology, where they might serve as components of biosensors.

Catalysis

Imidazole compounds are known to be effective catalysts in chemical reactions . They can facilitate a variety of transformations, which is valuable in industrial processes that require specific chemical modifications. The catalytic activity of 2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride could be explored for such applications.

Antibacterial Agents

Research into imidazole derivatives includes their potential use as antibacterial agents . The structure of imidazole allows it to interact with bacterial cell components, disrupting their function and leading to the development of new antibiotics.

Therapeutic Agents

Lastly, imidazole derivatives are being studied for their therapeutic potential in treating various conditions . This includes their use as anti-inflammatory agents, anticoagulants, and even in the treatment of neurological disorders due to their ability to cross the blood-brain barrier.

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological responses .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, leading to a broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

Propriétés

IUPAC Name |

2-hydroxy-3-(1-methylimidazol-4-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3.ClH/c1-9-3-5(8-4-9)2-6(10)7(11)12;/h3-4,6,10H,2H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUXFJZEVYVFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro-](/img/structure/B2579278.png)

![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2579279.png)

![3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579282.png)

![N-(3,5-difluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2579284.png)

![2-(1-Ethylindol-3-yl)sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2579295.png)

![3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2579299.png)